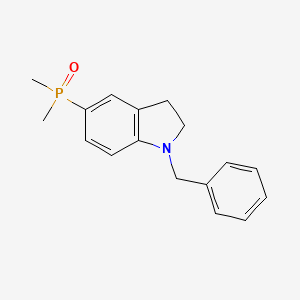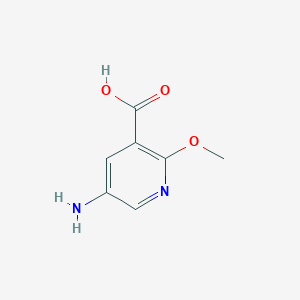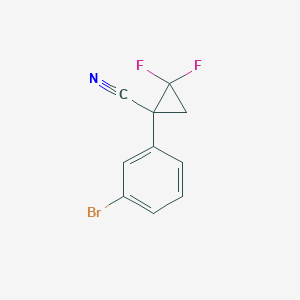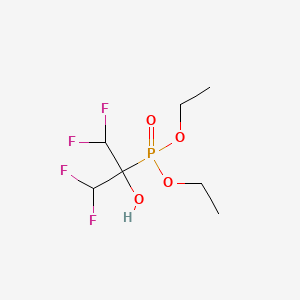
Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester is a chemical compound with the molecular formula C5H11F2O3P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of difluoromethyl and diethyl ester groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester typically involves the reaction of difluorochloromethane with diethyl phosphite. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
[ \text{ClCF}_2\text{H} + \text{(EtO)}_2\text{P(O)H} \rightarrow \text{(EtO)}_2\text{P(O)CF}_2\text{H} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The difluoromethyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester involves its interaction with specific molecular targets. For example, as an inhibitor of bacterial phosphotriesterases, it binds to the active site of the enzyme, preventing it from catalyzing its substrate . This inhibition can disrupt bacterial metabolism and growth. The compound’s effects on other enzymes, such as glycerol kinase, involve similar binding interactions that inhibit enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (difluoromethyl)phosphonate
- Diethyl ethylphosphonate
- Diethyl bromodifluoromethanephosphonate
Uniqueness
Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester is unique due to its specific difluoromethyl and diethyl ester groups, which confer distinct chemical properties and reactivity. These features make it particularly useful in applications requiring specific inhibition of enzymes and in the synthesis of specialized chemical compounds .
Propriétés
Numéro CAS |
679-36-7 |
|---|---|
Formule moléculaire |
C7H13F4O4P |
Poids moléculaire |
268.14 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-1,1,3,3-tetrafluoropropan-2-ol |
InChI |
InChI=1S/C7H13F4O4P/c1-3-14-16(13,15-4-2)7(12,5(8)9)6(10)11/h5-6,12H,3-4H2,1-2H3 |
Clé InChI |
ZCNCEMNGTZGKLF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C(F)F)(C(F)F)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride](/img/structure/B12844725.png)
![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)
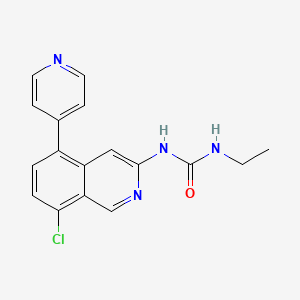

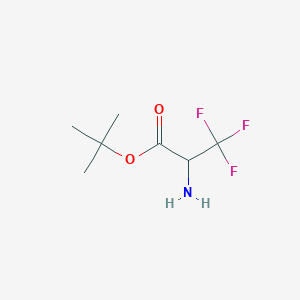
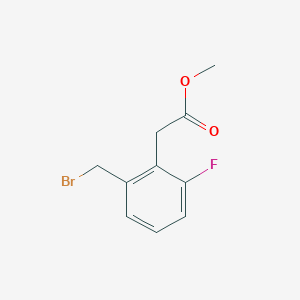
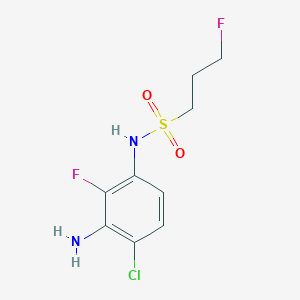
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
